molecular formula C16H10ClNO3S2 B225138 4-Chloro-2-[(2-thienylcarbonyl)amino]phenyl 2-thiophenecarboxylate

4-Chloro-2-[(2-thienylcarbonyl)amino]phenyl 2-thiophenecarboxylate

Cat. No. B225138
M. Wt: 363.8 g/mol
InChI Key: KORUOTOJWDEDGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-2-[(2-thienylcarbonyl)amino]phenyl 2-thiophenecarboxylate is a chemical compound that belongs to the class of thiophene-based compounds. It has been extensively studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 4-Chloro-2-[(2-thienylcarbonyl)amino]phenyl 2-thiophenecarboxylate is not well understood. However, it is believed to act by inhibiting the activity of certain enzymes or proteins involved in cellular processes such as cell division and growth. It may also induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits potent cytotoxicity against certain cancer cell lines. It has also been shown to inhibit the activity of certain protein kinases. However, its effects on normal cells and tissues are not well understood.

Advantages and Limitations for Lab Experiments

One advantage of using 4-Chloro-2-[(2-thienylcarbonyl)amino]phenyl 2-thiophenecarboxylate in lab experiments is its potent activity against certain cancer cell lines. This makes it a promising candidate for further investigation as an anticancer agent. However, its mechanism of action is not well understood, and its effects on normal cells and tissues are not well characterized. Additionally, its synthesis method can be complex and time-consuming, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 4-Chloro-2-[(2-thienylcarbonyl)amino]phenyl 2-thiophenecarboxylate. One potential direction is to further investigate its mechanism of action and its effects on normal cells and tissues. This could help to identify potential therapeutic targets and determine whether it has any off-target effects. Another direction is to explore its potential as an inhibitor of other protein kinases or enzymes involved in cellular processes. Finally, further studies could be conducted to optimize its synthesis method and improve its potency and selectivity.

Synthesis Methods

The synthesis of 4-Chloro-2-[(2-thienylcarbonyl)amino]phenyl 2-thiophenecarboxylate involves the reaction of 4-chloro-2-nitroaniline and thiophene-2-carboxylic acid in the presence of a catalyst. The reaction is carried out in a solvent such as dimethylformamide or dimethylacetamide. The product is obtained by crystallization or precipitation from the reaction mixture.

Scientific Research Applications

4-Chloro-2-[(2-thienylcarbonyl)amino]phenyl 2-thiophenecarboxylate has been used in various scientific research applications, including medicinal chemistry, drug discovery, and chemical biology. It has been shown to exhibit potent activity against certain cancer cell lines and has been studied as a potential anticancer agent. It has also been investigated for its potential as an inhibitor of protein kinases, which are involved in various cellular processes.

properties

Molecular Formula

C16H10ClNO3S2

Molecular Weight

363.8 g/mol

IUPAC Name

[4-chloro-2-(thiophene-2-carbonylamino)phenyl] thiophene-2-carboxylate

InChI

InChI=1S/C16H10ClNO3S2/c17-10-5-6-12(21-16(20)14-4-2-8-23-14)11(9-10)18-15(19)13-3-1-7-22-13/h1-9H,(H,18,19)

InChI Key

KORUOTOJWDEDGP-UHFFFAOYSA-N

SMILES

C1=CSC(=C1)C(=O)NC2=C(C=CC(=C2)Cl)OC(=O)C3=CC=CS3

Canonical SMILES

C1=CSC(=C1)C(=O)NC2=C(C=CC(=C2)Cl)OC(=O)C3=CC=CS3

Origin of Product

United States

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